molecular formula C20H20N2O7S B3012611 Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate CAS No. 518330-85-3

Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Cat. No. B3012611
CAS RN: 518330-85-3
M. Wt: 432.45
InChI Key: RKNAIEPMZTWGNR-UHFFFAOYSA-N
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Description

“Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate” is a complex organic compound. Its molecular formula is C20H20N2O7S, with an average mass of 432.447 Da .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given its size and the variety of functional groups present. It would likely involve a benzofuran ring, a nitrophenyl group, and an isopropyl carboxylate group .

Scientific Research Applications

Synthesis of Optically Active Compounds

Optically active syn-α-amidoalkylphenyl sulfones, which could be structurally related to or synthesized from compounds similar to Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate, have been prepared from chiral aldehydes using benzenesulfinic acid. These compounds are crucial for developing biologically active compounds and serve as important building blocks in the preparation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti, Palmieri, Petrini, & Profeta, 2003).

Mechanistic Studies in Organic Synthesis

Mechanistic studies have shown that electrophilic nitropyridines, closely related to the core structure of the specified compound, react with sulfonyl-stabilized carbanions through a vicarious nucleophilic substitution mechanism. This process includes the formation of a Meisenheimer-type adduct followed by β-elimination, which is critical for understanding the behavior of similar compounds in synthetic pathways (Antoniak & Barbasiewicz, 2022).

Development of Novel Nucleoside Analogues

A novel class of nucleoside analogues, where a phenyl sulfonyl methylene group is attached to the 1′-carbon atom of P-D-ribofuranose, has been developed. This method potentially allows for the introduction of various functional groups, including those similar to the isopropyl and methyl groups found in the compound of interest. This approach is significant for nucleic acid research and the development of antisense therapeutic agents (Alzérreca, 2003).

Exploration of Fluorescent Molecular Thermometers

Research into polymers showing temperature-induced phase transitions, labeled with polarity-responsive benzofurazans, has led to the development of sensitive fluorescent molecular thermometers. These thermometers, incorporating structures similar to benzofuran derivatives, demonstrate the potential of such compounds in designing materials with novel properties (Uchiyama, Matsumura, de Silva, & Iwai, 2003).

properties

IUPAC Name

propan-2-yl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O7S/c1-11(2)28-20(23)19-13(4)29-17-8-6-14(9-16(17)19)21-30(26,27)18-10-15(22(24)25)7-5-12(18)3/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNAIEPMZTWGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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